1,4,5,6,7,7-Hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane 1,4,5,6,7,7-Hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane Toxaphene was one of the most heavily used pesticides in the United States in the 1970s and early 1980s. It was used primarily to control insect pests on cotton and other crops in the southern United States. Other uses included controlling insect pests on livestock and killing unwanted fish in lakes. Toxaphene was banned for all registered uses by 1990. Toxaphene is made by reacting chlorine gas with a substance called camphene. The resulting product (toxaphene) is a mixture of hundreds of different chlorinated camphenes and related chemicals.
Toxaphene is a yellow, waxy solid with a pleasant piney odor. Used as an insecticide, primarily for cotton and early growth stages of vegetables. Also peas, soybeans, peanut, corn, and wheat. Not produced commercially in the U.S. since 1982. Only registered for scabies control on cattle in the U.S. (EPA, 1998)
Toxaphene was a widely used pesticide on cotton, other crops, and in livestock and poultry. In 1982, most of its uses were cancelled and in 1990, all uses were cancelled in the United States. The major effect of toxaphene is central nervous system (CNS) stimulation, which results in convulsive seizures. No studies are available on acute (short-term) inhalation exposure to toxaphene in humans or animals. Chronic (long- term) inhalation exposure to toxaphene in humans results in reversible respiratory toxicity, while chronic, oral exposure in animals has resulted in effects on the liver, kidney, spleen, adrenal and thyroid glands, CNS, and the immune system. Animal studies have reported an increased incidence of thyroid gland tumors and liver tumors via ingestion. EPA has classified toxaphene as a Group B2, probable human carcinogen.
Brand Name: Vulcanchem
CAS No.: 8001-35-2
VCID: VC0166800
InChI: InChI=1S/C10H8Cl8/c1-4-7(2-11,3-12)9(16)6(14)5(13)8(4,15)10(9,17)18/h5-6H,1-3H2
SMILES: C=C1C(C2(C(C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)(CCl)CCl
Molecular Formula: Approx overall molecular formula of C10H10Cl8
Molecular Weight: 411.8 g/mol

1,4,5,6,7,7-Hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane

CAS No.: 8001-35-2

Reference Standards

VCID: VC0166800

Molecular Formula: Approx overall molecular formula of C10H10Cl8

Molecular Weight: 411.8 g/mol

1,4,5,6,7,7-Hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane - 8001-35-2

CAS No. 8001-35-2
Product Name 1,4,5,6,7,7-Hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane
Molecular Formula Approx overall molecular formula of C10H10Cl8
Molecular Weight 411.8 g/mol
IUPAC Name 1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane
Standard InChI InChI=1S/C10H8Cl8/c1-4-7(2-11,3-12)9(16)6(14)5(13)8(4,15)10(9,17)18/h5-6H,1-3H2
Standard InChIKey OEJNXTAZZBRGDN-UHFFFAOYSA-N
SMILES C=C1C(C2(C(C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)(CCl)CCl
Canonical SMILES C=C1C(C2(C(C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)(CCl)CCl
Boiling Point Decomposes (NTP, 1992)
Decomposes
decomposes
Colorform Yellow waxy solid.
Amber, waxy solid.
Density 1.65 (EPA, 1998)
1.65 @ 25 °C
Relative density (water = 1): 1.65
1.65
Flash Point 84 °F (EPA, 1998)
135 °C, 275 °F (closed cup) /Chlorinated camphene 60%/
115 °C (tag closed cup) /Toxaphene 90% soln/
34-46 °C (tag closed cup) /Strobane T-90/
84°F
Melting Point 149 to 194 °F (EPA, 1998)
65-90 °C
149-194°F
Physical Description Toxaphene is a yellow, waxy solid with a pleasant piney odor. Used as an insecticide, primarily for cotton and early growth stages of vegetables. Also peas, soybeans, peanut, corn, and wheat. Not produced commercially in the U.S. since 1982. Only registered for scabies control on cattle in the U.S. (EPA, 1998)
YELLOW-TO-AMBER WAXY SOLID WITH CHARACTERISTIC ODOUR.
Amber, waxy solid with a mild, piney, chlorine- and camphor-like odor.
Amber, waxy solid with a mild, piney, chlorine- and camphor-like odor. [insecticide]
Description Toxaphene was one of the most heavily used pesticides in the United States in the 1970s and early 1980s. It was used primarily to control insect pests on cotton and other crops in the southern United States. Other uses included controlling insect pests on livestock and killing unwanted fish in lakes. Toxaphene was banned for all registered uses by 1990. Toxaphene is made by reacting chlorine gas with a substance called camphene. The resulting product (toxaphene) is a mixture of hundreds of different chlorinated camphenes and related chemicals.
Toxaphene is a yellow, waxy solid with a pleasant piney odor. Used as an insecticide, primarily for cotton and early growth stages of vegetables. Also peas, soybeans, peanut, corn, and wheat. Not produced commercially in the U.S. since 1982. Only registered for scabies control on cattle in the U.S. (EPA, 1998)
Toxaphene was a widely used pesticide on cotton, other crops, and in livestock and poultry. In 1982, most of its uses were cancelled and in 1990, all uses were cancelled in the United States. The major effect of toxaphene is central nervous system (CNS) stimulation, which results in convulsive seizures. No studies are available on acute (short-term) inhalation exposure to toxaphene in humans or animals. Chronic (long- term) inhalation exposure to toxaphene in humans results in reversible respiratory toxicity, while chronic, oral exposure in animals has resulted in effects on the liver, kidney, spleen, adrenal and thyroid glands, CNS, and the immune system. Animal studies have reported an increased incidence of thyroid gland tumors and liver tumors via ingestion. EPA has classified toxaphene as a Group B2, probable human carcinogen.
Shelf Life DEHYDROCHLORINATES IN PRESENCE OF ALKALI, PROLONGED EXPOSURE TO SUNLIGHT & AT TEMPERATURES ABOUT 155 °C
Solubility less than 1 mg/mL at 66° F (NTP, 1992)
Freely sol in aromatic hydrocarbons
READILY SOL IN ORG SOLVENTS INCL PETROLEUM OILS
3 mg/l water @ room temp
> 450 g/100 ml benzene
> 450 g/100 ml carbon tetrachloride
> 450 g/100 ml ethylene dichloride
> 450 g/100 ml xylene
280 g/100 ml kerosene
55-60 g/100 ml mineral oil
More soluble in aromatic than aliphatic hydrocarbons.
In water, 0.55 mg/l @ 20 °C
Solubility in water: none
0.0003%
Synonyms Toxaphene, Polychlorobicyclic terpenes
Vapor Density 14.3 (air= 1)
Relative vapor density (air = 1): 14.3
Vapor Pressure 0.4 mm Hg at 77 °F (EPA, 1998)
6.69X10-6 mm Hg @ 20 °C
Vapor pressure, Pa at 25 °C: 53
0.4 mmHg
(77°F): 0.4 mmHg
PubChem Compound 5284469
Last Modified Dec 23 2021
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